molecular formula C20H28 B13807928 Bis(1,1-dimethylethyl)dimethylnaphthalene CAS No. 85650-87-9

Bis(1,1-dimethylethyl)dimethylnaphthalene

Cat. No.: B13807928
CAS No.: 85650-87-9
M. Wt: 268.4 g/mol
InChI Key: OMLQMAOLMRPWAN-UHFFFAOYSA-N
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Description

Bis(1,1-dimethylethyl)dimethylnaphthalene is an organic compound with the molecular formula C20H28 It is a derivative of naphthalene, where two 1,1-dimethylethyl groups and two methyl groups are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1-dimethylethyl)dimethylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride and methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Alkylation of Naphthalene:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1-dimethylethyl)dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

Bis(1,1-dimethylethyl)dimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(1,1-dimethylethyl)dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Bis(dimethylamino)naphthalene
  • Di-tert-butyl N,N-diethylphosphoramidite
  • Phenol,2,4-Bis(1,1-Dimethylethyl)

Uniqueness

Bis(1,1-dimethylethyl)dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

85650-87-9

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-ditert-butyl-3,4-dimethylnaphthalene

InChI

InChI=1S/C20H28/c1-13-14(2)17(19(3,4)5)18(20(6,7)8)16-12-10-9-11-15(13)16/h9-12H,1-8H3

InChI Key

OMLQMAOLMRPWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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